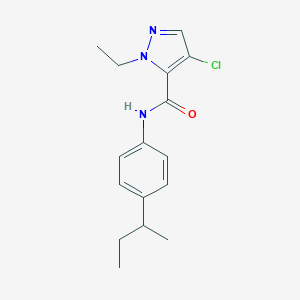
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide, commonly known as NTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTI is a potent and selective antagonist of the G protein-coupled receptor (GPCR) known as the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and body weight.
Mechanism of Action
NTI exerts its pharmacological effects by binding to and blocking the MC4R, which is a key regulator of energy homeostasis and body weight. By blocking the MC4R, NTI inhibits the signaling pathways that regulate food intake and energy expenditure, leading to a decrease in body weight and adiposity. NTI has been shown to be a highly selective antagonist of the MC4R, with minimal off-target effects on other 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamides.
Biochemical and Physiological Effects:
Studies have shown that NTI can induce significant weight loss in animal models of obesity, and can also improve glucose tolerance and insulin sensitivity. NTI has also been shown to reduce food intake and increase energy expenditure, suggesting that it may have potential as a therapeutic agent for the treatment of obesity and related metabolic disorders. However, further studies are needed to fully understand the biochemical and physiological effects of NTI and its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NTI in scientific research is its high selectivity and potency as an MC4R antagonist, which makes it a valuable tool for investigating the role of the MC4R in energy homeostasis and body weight regulation. However, one of the limitations of using NTI is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, NTI may have off-target effects on other 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamides, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on NTI and its applications in the field of metabolic disorders. One area of interest is the development of more potent and selective MC4R antagonists that can be used as therapeutic agents for the treatment of obesity and related metabolic disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of NTI on energy homeostasis and body weight regulation, which could lead to the development of novel therapeutic targets for the treatment of metabolic disorders. Finally, future research could focus on the clinical translation of NTI and other MC4R antagonists for the treatment of obesity and related metabolic disorders.
Synthesis Methods
NTI can be synthesized using a multi-step synthetic route that involves the reaction of 3-nitro-1H-1,2,4-triazole with 5-methyl-3-isoxazolylamine, followed by the reaction of the resulting intermediate with 1-adamantyl isocyanate. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
NTI has been used extensively in scientific research to study the role of the MC4R in the regulation of energy homeostasis and body weight. Studies have shown that NTI is a potent and selective antagonist of the MC4R, which makes it a valuable tool for investigating the physiological and biochemical effects of MC4R blockade. NTI has also been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of obesity and other metabolic disorders.
properties
Product Name |
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C17H20N6O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20N6O4/c1-10-2-13(21-27-10)19-14(24)16-4-11-3-12(5-16)7-17(6-11,8-16)22-9-18-15(20-22)23(25)26/h2,9,11-12H,3-8H2,1H3,(H,19,21,24) |
InChI Key |
CRLOBXFVWHKQLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)




![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)